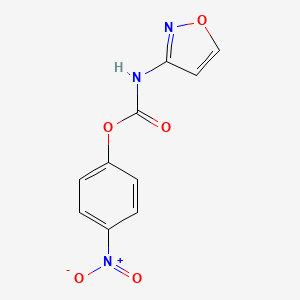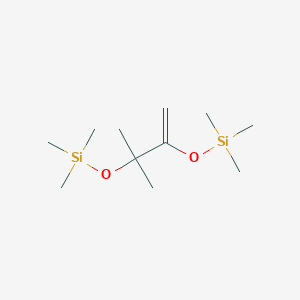
Agn-PC-009zhb
Übersicht
Beschreibung
Agn-PC-009zhb is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a butene backbone. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecular structures due to its reactive sites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-009zhb typically involves the reaction of 3-methyl-1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-methyl-1-butene+2(trimethylsilyl chloride)→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsiloxy groups, leading to the formation of silanols.
Reduction: Reduction reactions can target the double bond in the butene backbone, converting it to a saturated alkane.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of 2,3-Bis(trimethylsiloxy)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Agn-PC-009zhb is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The compound exerts its effects primarily through the reactivity of the trimethylsiloxy groups. These groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Bis(trimethylsiloxy)-1,3-butadiene
- 2,3-Dimethyl-1,3-butadiene
- Trimethylsilyl-substituted alkenes
Uniqueness: Agn-PC-009zhb is unique due to the presence of both trimethylsiloxy groups and a methyl-substituted butene backbone. This combination provides distinct reactivity and stability, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
42082-93-9 |
|---|---|
Molekularformel |
C11H26O2Si2 |
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
trimethyl-(2-methyl-3-trimethylsilyloxybut-3-en-2-yl)oxysilane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(12-14(4,5)6)11(2,3)13-15(7,8)9/h1H2,2-9H3 |
InChI-Schlüssel |
IBFCAKIPFTWXKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethyl]acetamide](/img/structure/B8541274.png)
![Methyl 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoate](/img/structure/B8541281.png)
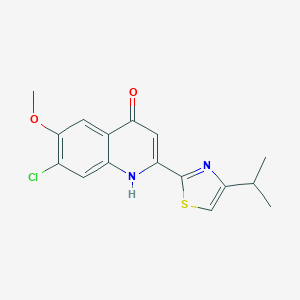
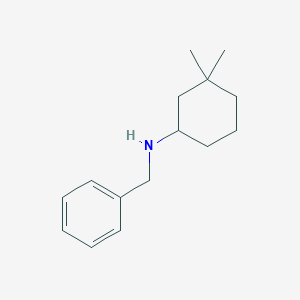
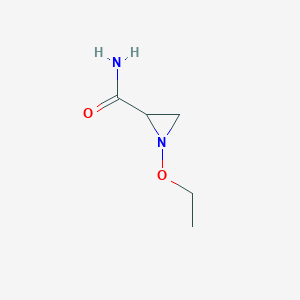
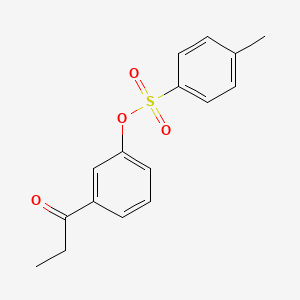
![3-(4-Amino-3-phenylthieno[3,2-c]pyridin-7-yl)-n-methylpropanamide](/img/structure/B8541328.png)
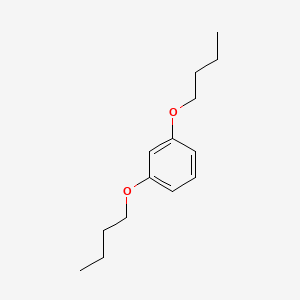

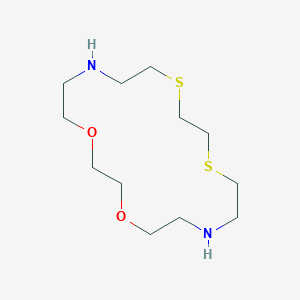
![Pyridazine,3-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-4-propyl-6-(3-pyridinyl)-](/img/structure/B8541356.png)
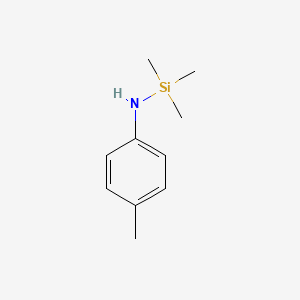
![8-Ethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8541364.png)
